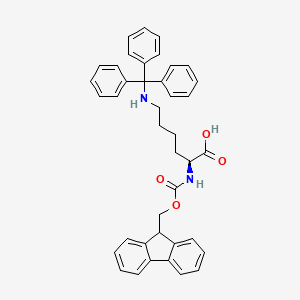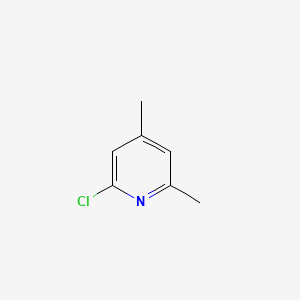
2-Chloro-6-iodobenzoic acid
概要
説明
2-Chloro-6-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-6-iodobenzoic acid can be synthesized through a C-H activation method. This method involves the use of a palladium catalyst and molecular iodine as the sole oxidant. The reaction is directed by a weakly coordinating amide auxiliary, which facilitates the ortho-iodination of the corresponding benzoic acid derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the diazotization of anthranilic acid followed by a reaction with iodide. This method is commonly used in university organic chemistry labs and can be scaled up for industrial production .
化学反応の分析
Types of Reactions
2-Chloro-6-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in C-H activation and iodination reactions.
Molecular Iodine: Acts as an oxidant in iodination reactions.
Diazotization Reagents: Used in the synthesis of the compound from anthranilic acid
Major Products Formed
The major products formed from these reactions include various iodinated and chlorinated derivatives of benzoic acid, which can be further used in organic synthesis .
科学的研究の応用
2-Chloro-6-iodobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential use in drug development and radiolabeled compounds for imaging.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 2-Chloro-6-iodobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive chlorine and iodine atoms. These atoms can undergo substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions .
類似化合物との比較
Similar Compounds
- 2-Fluoro-6-iodobenzoic acid
- 4-Chloro-2-iodobenzoic acid
- 2-Iodobenzoic acid
- 2,5-Diiodobenzoic acid
Uniqueness
2-Chloro-6-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens provides distinct reactivity and allows for the synthesis of a wide range of derivatives. The compound’s ability to undergo C-H activation and iodination reactions makes it a valuable building block in organic synthesis .
特性
IUPAC Name |
2-chloro-6-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWHWEKCHWFXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539361 | |
| Record name | 2-Chloro-6-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13420-63-8 | |
| Record name | 2-Chloro-6-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-chloro-6-iodobenzoic acid in the synthesis of 1,5-dichloro-9H-thioxanthen-9-one?
A1: this compound serves as a crucial building block in the multi-step synthesis of 1,5-dichloro-9H-thioxanthen-9-one. The iodine atom acts as a leaving group, allowing for the introduction of a thiol group via reaction with 2-chlorobenzenethiol. This reaction yields 2-chloro-6-[(2-chlorophenyl)thio]-benzoic acid. This intermediate then undergoes cyclization to form the desired 1,5-dichloro-9H-thioxanthen-9-one .
Q2: Are there alternative synthetic routes to thioxanthenes that utilize different starting materials?
A2: Yes, the same research demonstrates an alternative synthesis of 1,7-dichloro-9H-thioxanthen-9-one. This approach utilizes 2-chloro-6-mercaptobenzoic acid, which directly reacts with chlorobenzene in the presence of sulfuric acid to form the final product . This highlights that different synthetic strategies and starting materials can be employed to access the desired thioxanthene derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














